molecular formula C15H8N4O2 B1238245 Granulatimide CAS No. 219828-99-6

Granulatimide

Cat. No. B1238245
M. Wt: 276.25 g/mol
InChI Key: LBTREMHIJGMYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Granulatimide is a natural product found in Didemnum granulatum with data available.

Scientific Research Applications

Marine Pyrrolocarbazoles and Analogues

Granulatimide and its analogue isogranulatimide are known for their ability to inhibit the cell-cycle G2-checkpoint, specifically targeting checkpoint 1 kinase (Chk1). Their structure, which includes a pyrrolocarbazole framework, is shared with other compounds like rebeccamycin and staurosporine, known for their inhibitory effects on topoisomerase I and diverse kinases. This review details the synthesis and kinase inhibitory activities of pyrrolocarbazole-based analogues of granulatimide (Deslandes, Chassaing, & Delfourne, 2009).

Isolation from Didemnum granulatum

Granulatimide and 6-bromogranulatimide have been isolated from the Brazilian ascidian Didemnum granulatum. These findings support the presence of granulatimide as a natural product, highlighting its biological origin and potential for pharmaceutical development (Britton, de Oliveira, Andersen, & Berlinck, 2001).

Chk1 Inhibition and Anticancer Properties

Granulatimide has shown potential in anticancer research, particularly as an inhibitor of Checkpoint 1 kinase (Chk1), which plays a crucial role in the cell cycle G2-M phase checkpoint. The modification of granulatimide's structure to enhance its Chk1 inhibitory activity has been a focus, with some analogues displaying stronger activity than granulatimide itself (Hénon et al., 2007).

Molecular Docking Studies

Molecular docking studies have been conducted to design new potential Chk1 inhibitors based on the natural products skeleton of granulatimide and isogranulatimide. This research helps in understanding the molecular interactions and potential modifications for developing more effective Chk1 inhibitors (Lavrard, Rodriguez, & Delfourne, 2014).

Synthesis of Analogues

The synthesis of granulatimide analogues has been a significant area of research. These studies involve modifying granulatimide's structure to explore its biological activities and potential applications. For instance, the synthesis of analogues with a maleimide instead of an imidazole heterocycle offers insights into the structure-activity relationships of these compounds (Hugon, Pfeiffer, Renard, & Prudhomme, 2003).

properties

CAS RN

219828-99-6

Product Name

Granulatimide

Molecular Formula

C15H8N4O2

Molecular Weight

276.25 g/mol

IUPAC Name

3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione

InChI

InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21)

InChI Key

LBTREMHIJGMYQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O

synonyms

granulatimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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